N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-(2-phenylethyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNHAJGRHGXLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Intermediate Formation
- A typical approach starts with a precursor such as 4-N-anilino-1-benzyl-4-carboxy-piperidine dihydrochloride, which is suspended in water and alkalized with sodium hydroxide to precipitate the free base intermediate.
- This intermediate undergoes catalytic hydrogenation using palladium-on-charcoal catalyst under mild conditions (room temperature to 40 °C, normal pressure) to reduce protecting groups or unsaturated moieties.
- After hydrogen uptake, the catalyst is filtered off, and the filtrate is evaporated to yield a semi-solid intermediate that is purified by extraction and crystallization.
Amidation and Acylation
- Methyl esters of 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate are reacted with acid anhydrides such as propanoic acid anhydride or acetic acid under reflux conditions (typically 6 hours) to introduce amide functionalities.
- The reaction mixture is then cooled, poured into water, and alkalized with ammonium hydroxide to precipitate the amide product.
- Extraction with organic solvents like trichloromethane followed by drying and evaporation yields crude amide intermediates.
Hydrolysis and Salt Formation
- Hydrolysis of nitrile or formamide intermediates is a critical step. Improved methods involve converting nitriles to formamides using formic acid and acetic anhydride, followed by hydrolysis with methanolic hydrogen chloride under reflux.
- This hydrolysis step, optimized in recent patents, significantly increases yield from about 7% to around 47%, making the process more practical and efficient.
- The resulting amide is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by filtration and recrystallization.
Purification and Crystallization
- The crude product is often purified by repeated crystallization from solvents such as petroleum ether, ethanol-water mixtures, or ethyl acetate at controlled temperatures (0–10 °C) to obtain white crystalline solids with defined melting points.
- Column chromatography over silica gel using eluents like trichloromethane with a small percentage of methanol is employed for further purification when necessary.
Comparative Data Table of Key Preparation Steps
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | Pd/C catalyst, 40 °C, normal pressure, aqueous ethanol | Not specified | Removal of protecting groups, formation of piperidine intermediate |
| Amidation | Reflux with propanoic acid anhydride, 6 hours | Not specified | Formation of amide functionality |
| Hydrolysis | Methanolic HCl reflux, followed by base neutralization | ~47% | Improved hydrolysis method for nitrile to amide conversion |
| Salt formation | Treatment with 25% HCl, reflux 5 hours | Not specified | Formation of dihydrochloride salt for isolation |
| Crystallization | Petroleum ether or ethanol-water, 0–10 °C | Not specified | Purification and isolation of crystalline product |
Research Findings and Optimization Insights
- The improved hydrolysis method reported in US Patent 5106983A notably enhances the overall yield of the amide intermediate, a key bottleneck in earlier syntheses.
- The use of palladium-on-charcoal catalysts under mild conditions ensures selective hydrogenation without over-reduction or decomposition of sensitive intermediates.
- Control of pH during crystallization steps is critical to obtaining pure dihydrochloride salt forms with consistent melting points and physical properties.
- The choice of solvents for extraction and recrystallization impacts purity and yield; petroleum ether and ethyl acetate are preferred for crystallization, while trichloromethane and toluene serve well for extraction.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Piperidone, 2-Phenylethylamine | Controlled temperature | N-(2-phenylethyl)-4-piperidinecarboxamide |
| 2 | N-(2-phenylethyl)-4-piperidinecarboxamide, HCl | Acidic environment | N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride |
Medicinal Chemistry
This compound is primarily investigated for its potential analgesic properties. Its structural features suggest interactions with opioid receptors, particularly the μ-opioid receptor, which is pivotal in pain modulation.
Mechanism of Action : The compound binds to opioid receptors in the central nervous system, inhibiting neurotransmitter release and leading to analgesic effects. This action involves the activation of G-proteins and inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and reduced neuronal excitability.
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Analgesic | μ-Opioid receptor binding | Pain management therapies |
| Antimicrobial | Inhibition of bacterial DNA gyrase | Treatment of mycobacterial infections |
Case Studies and Research Findings
- Analgesic Activity : Preliminary studies indicate that this compound exhibits analgesic properties comparable to established opioids. Research involving receptor binding assays has shown enhanced affinity for μ-opioid receptors due to the presence of the 2-phenylethyl moiety, suggesting improved potency in pain management.
- Antimicrobial Properties : Recent investigations have highlighted its potential as an antimicrobial agent. Studies have identified its role as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, demonstrating attractive antimicrobial activities that could lead to new therapeutic options against resistant strains.
Table 3: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Analgesic Properties | High binding affinity for μ-opioid receptors | Potential development of new analgesics |
| Antimicrobial Activity | Inhibition of DNA gyrase in M. abscessus | New treatments for mycobacterial infections |
Industrial Applications
In addition to its research applications, this compound is utilized in pharmaceutical development as an intermediate for synthesizing more complex compounds. Its versatile reactivity allows it to serve as a building block for various piperidine derivatives, which are crucial in drug formulation.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to the inhibition of neurotransmitter release and subsequent analgesic effects. The molecular pathways involved include the activation of G-proteins and inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and reduced neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride and related piperidine/amide derivatives:
Key Observations:
- Lipophilicity : The phenylethyl group in the target compound likely increases lipophilicity compared to derivatives with polar substituents (e.g., hydroxy-dimethylethyl in ).
- Bioactivity Potential: The chlorobenzothiazole group in the alkaloid from may enhance receptor binding specificity, whereas the acetamide group in could influence metabolic stability.
- Regulatory Gaps: Limited data on acute toxicity, solubility, and environmental impact are common across these compounds .
Research Findings and Limitations
Pharmacological Data
No direct pharmacological studies on this compound are cited in the evidence.
Biological Activity
N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride, a compound with significant structural similarities to known analgesics, has garnered attention for its potential biological activities, particularly in pain modulation and central nervous system interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its piperidine ring and a phenethyl substituent. The synthesis typically involves the reaction of 4-piperidinecarboxylic acid derivatives with phenethylamine under controlled conditions, often facilitated by activating agents such as carbodiimides. The formation of the hydrochloride salt enhances the compound's solubility and stability for further applications.
Analgesic Properties
Research indicates that this compound exhibits biological activity akin to other piperidine derivatives, particularly concerning analgesic effects. Its structural resemblance to opioids positions it as a candidate for pain management therapies. Studies have shown that compounds with similar structures can effectively interact with mu-opioid receptors, suggesting potential analgesic efficacy.
Table 1: Comparison of Analgesic Potency Among Piperidine Derivatives
| Compound Name | Binding Affinity (Ki, nM) | Analgesic Activity | Reference |
|---|---|---|---|
| N-(2-phenylethyl)-4-piperidinecarboxamide | TBD | Moderate | |
| Fentanyl | 0.3 | High | |
| Ohmefentanyl | 0.5 | High | |
| α-Methylfentanyl | 0.2 | Very High |
The mechanism through which this compound exerts its effects involves interaction with opioid receptors in the central nervous system. Preliminary studies suggest that the compound may modulate pain pathways by binding to these receptors, although specific pharmacodynamic and pharmacokinetic investigations are still required to fully elucidate its action profile.
Study on Receptor Binding
A study conducted on various piperidine derivatives revealed that modifications at the nitrogen atom significantly enhance receptor binding affinity. The presence of the 2-phenylethyl moiety appears to improve interaction with the hydrophobic cavity of the μ-opioid receptor, thereby increasing analgesic potency .
Metabolic Pathways
N-(2-phenylethyl)-4-piperidinecarboxamide undergoes metabolic transformations primarily through hepatic enzymes such as CYP3A4 and CYP3A5. These pathways include N-dealkylation and hydroxylation, leading to the formation of inactive metabolites predominantly excreted via urine and feces .
Table 2: Metabolic Pathways of N-(2-phenylethyl)-4-piperidinecarboxamide
| Metabolic Reaction | Enzyme Involved | Major Metabolites |
|---|---|---|
| N-dealkylation | CYP3A4 | Hydroxyfentanyl |
| Hydroxylation | CYP3A5 | Hydroxy norfentanyl |
| Amide Hydrolysis | Various | Inactive amides |
Applications in Medicinal Chemistry
Given its potential analgesic properties, this compound is being investigated for applications in developing new analgesic drugs. Its versatile reactivity also makes it a valuable intermediate in synthesizing more complex pharmaceutical compounds.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride, and how can its purity be verified?
- Synthesis : Utilize a multi-step process starting with condensation reactions of substituted phenyl groups with piperidine derivatives. For example, coupling 2-phenylethylamine with 4-piperidinecarboxamide under acidic conditions, followed by dihydrochloride salt formation via HCl treatment .
- Purity Verification : Employ high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, supplemented by nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work in a fume hood to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict long-term degradation .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Structural Confirmation : X-ray crystallography (for crystalline forms) , NMR for proton/carbon environments, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.
- Purity Assessment : HPLC with UV detection and MS for molecular weight validation .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?
- Variable Sources : Differences in assay conditions (e.g., cell lines, incubation times) or compound purity. For example, impurities in synthesis batches may alter receptor binding profiles .
- Mitigation : Standardize protocols (e.g., using reference standards from LGC or PubChem ), replicate studies across independent labs, and validate purity via orthogonal methods (HPLC, NMR) .
Q. How can computational modeling be integrated into the design of derivatives for enhanced receptor binding?
- Methods : Use molecular docking (e.g., AutoDock Vina) with crystallographic data (e.g., piperidine-carboxamide scaffolds ) to predict interactions with targets like opioid or dopamine receptors.
- Optimization : Modify substituents (e.g., phenyl or piperidine groups) guided by binding energy calculations and molecular dynamics simulations .
Q. What are the challenges in interpreting in vivo pharmacokinetic data, and how can they be mitigated?
- Challenges : Low bioavailability due to poor solubility or first-pass metabolism. For example, dihydrochloride salts may improve solubility but alter absorption kinetics .
- Solutions : Conduct comparative studies with freebase and salt forms, use pharmacokinetic enhancers (e.g., cytochrome P450 inhibitors), and employ radiolabeled compounds for precise tracking .
Q. How can researchers address conflicting toxicity profiles reported in preclinical studies?
- Analysis : Evaluate study design variables (e.g., dosing regimens, animal models). For instance, higher doses in rodent models may overstate hepatotoxicity risks .
- Validation : Perform OECD-compliant assays (e.g., Ames test for mutagenicity) and cross-reference with PubChem or regulatory databases .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
